7-bromo-6-chloro-1H-indole-2-carboxylic acid
CAS No.:
Cat. No.: VC15913509
Molecular Formula: C9H5BrClNO2
Molecular Weight: 274.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrClNO2 |
|---|---|
| Molecular Weight | 274.50 g/mol |
| IUPAC Name | 7-bromo-6-chloro-1H-indole-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H5BrClNO2/c10-7-5(11)2-1-4-3-6(9(13)14)12-8(4)7/h1-3,12H,(H,13,14) |
| Standard InChI Key | SFTAGNGAYSFWNV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C2=C1C=C(N2)C(=O)O)Br)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure features a bicyclic indole scaffold substituted at positions 2, 6, and 7 with carboxylic acid, chlorine, and bromine groups, respectively. Key structural identifiers include:
Table 1: Fundamental Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 7-bromo-6-chloro-1H-indole-2-carboxylic acid | |
| SMILES Notation | C1=CC(=C(C2=C1C=C(N2)C(=O)O)Br)Cl | |
| InChI Key | SFTAGNGAYSFWNV-UHFFFAOYSA-N | |
| XLogP3 (Partition Coefficient) | 3.2 |
The planar indole system facilitates π-π stacking interactions, while the electron-withdrawing halogens enhance electrophilic substitution potential at the 3-position .
Spectroscopic and Physicochemical Properties
Experimental and computed data reveal critical properties influencing synthetic utility:
Table 2: Experimental and Predicted Physical Properties
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 494.4 ± 40.0 °C | Predicted (EPI Suite) |
| Density | 1.925 ± 0.06 g/cm³ | Predicted |
| pKa | 4.03 ± 0.30 | Predicted |
| Topological Polar Surface Area | 53.1 Ų | Computed (Cactvs) |
The relatively low pKa suggests moderate acidity, enabling deprotonation under mild basic conditions for carboxylate-mediated reactions .
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically employs bromination and chlorination of indole precursors. A proposed route involves:
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Friedel-Crafts Acylation: Introduction of the carboxylic acid group at position 2 using chloroacetyl chloride.
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Electrophilic Halogenation: Sequential bromination (NBS) and chlorination (SO₂Cl₂) under controlled temperatures.
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Purification: Crystallization from ethanol/water mixtures yields >95% purity .
Key challenges include regioselectivity control during halogenation and minimizing dihalogen byproducts .
Raw Material Considerations
Primary precursors include:
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1H-Indole-2-carboxylic acid (CAS 75507-68-5)
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N-Bromosuccinimide (NBS, CAS 128-08-5)
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Sulfuryl chloride (SO₂Cl₂, CAS 7791-25-5)
Suppliers such as VulcanChem and Taizhou Nanfeng Pharmaceutical provide GMP-grade starting materials .
Functional Applications
Pharmaceutical Intermediate
The compound serves as a building block for neurologically active agents:
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Kinase Inhibitors: Modulates ATP-binding pockets in JAK3 and BTK kinases via halogen bonding .
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Antidepressant Probes: Carboxylic acid moiety enables conjugation with SSRIs like fluoxetine derivatives.
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PET Tracers: Bromine-76 isotopologues show potential for dopamine receptor imaging .
Table 3: Drug Development Case Studies
| Target | Lead Compound | Role of 7-Bromo-6-Chloro Derivative |
|---|---|---|
| Alzheimer’s Disease | BACE-1 Inhibitor (Phase II) | Chelating agent for catalytic aspartate |
| Rheumatoid Arthritis | JAK3 Inhibitor (Preclinical) | Halogen-enforced hydrophobic interactions |
Materials Science Applications
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Conductive Polymers: Bromine enhances electron affinity in polyindole-based semiconductors (σ = 10⁻³ S/cm).
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Metal-Organic Frameworks (MOFs): Coordinates with Zn²⁺ nodes to form porous networks (BET surface area: 850 m²/g).
| Supplier | Purity | Packaging | Price |
|---|---|---|---|
| TRC | 98% | 250 mg | $180 |
| AK Scientific | 95% | 1 g | $255 |
| American Custom Chemicals | 95% | 5 mg | $503.70 |
Prices reflect the compound’s specialized synthesis requirements, with bulk (>10 g) orders available under CDA.
Future Research Directions
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